
((2-Methyl-2H-tetrazol-5-yl)methyl)-D-proline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(2-methyl-2H-tetrazol-5-yl)morpholine hydrochloride is similar to your requested compound . It has a molecular weight of 205.65 and is a solid at room temperature .
Molecular Structure Analysis
The InChI code for2-(2-methyl-2H-tetrazol-5-yl)morpholine hydrochloride is 1S/C6H11N5O.ClH/c1-11-9-6(8-10-11)5-4-7-2-3-12-5;/h5,7H,2-4H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
2-(2-methyl-2H-tetrazol-5-yl)morpholine hydrochloride is a solid at room temperature . More specific physical and chemical properties for your requested compound are not available.
科学的研究の応用
Organic Osmolytes in Plant Stress Resistance
Roles of Organic Osmolytes in Plant Stress Resistance
Research has highlighted the importance of organic osmolytes, such as proline, in improving plant stress resistance. These compounds accumulate in various plant species in response to environmental stresses including drought, salinity, and extreme temperatures. They play crucial roles in maintaining enzyme and membrane integrity and mediating osmotic adjustment, which are vital for plant survival under stress conditions. The review by Ashraf and Foolad (2007) presents numerous examples of successful application of osmolytes like proline to enhance plant tolerance to environmental stresses, suggesting potential agricultural applications for related compounds in improving crop resilience [Ashraf & Foolad, 2007].
Environmental Fate and Behavior of Chemical Compounds
Occurrence, Fate, and Behavior of Chemicals in the Environment
The review by Haman et al. (2015) focuses on parabens, which share a relevance with the query in terms of chemical persistence and environmental impact. This review sheds light on the environmental occurrence, fate, and behavior of parabens, indicating how similar compounds could interact with ecosystems. Insights into the degradation pathways, persistence, and potential toxicological impacts of chemicals can inform the environmental management of “((2-Methyl-2H-tetrazol-5-yl)methyl)-D-proline hydrochloride” [Haman et al., 2015].
Neurochemical Effects of Amino Acids
Behavioral and Neurochemical Effects of Amino Acids
Research into the effects of proline on the brain provides insights into how structurally or functionally related compounds might be used in neurological applications. The review by Wyse and Netto (2011) discusses how elevated levels of proline and similar amino acids can impact brain function, suggesting potential therapeutic targets for compounds like “((2-Methyl-2H-tetrazol-5-yl)methyl)-D-proline hydrochloride” in treating neurological disorders [Wyse & Netto, 2011].
Conformational Studies of Amino Acid Derivatives
Ring Conformational Aspects of Proline Derivatives
Anteunis et al. (2010) provide a detailed analysis of the ring conformational behavior of proline and hydroxyproline derivatives, which are crucial for understanding the structural and functional properties of related compounds. Such studies can guide the design of new drugs or biochemical tools based on “((2-Methyl-2H-tetrazol-5-yl)methyl)-D-proline hydrochloride” [Anteunis et al., 2010].
Safety And Hazards
特性
IUPAC Name |
(2R)-1-[(2-methyltetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2.ClH/c1-12-10-7(9-11-12)5-13-4-2-3-6(13)8(14)15;/h6H,2-5H2,1H3,(H,14,15);1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJOMBQJRVXQKN-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)CN2CCCC2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1N=C(N=N1)CN2CCC[C@@H]2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((2-Methyl-2H-tetrazol-5-yl)methyl)-D-proline hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

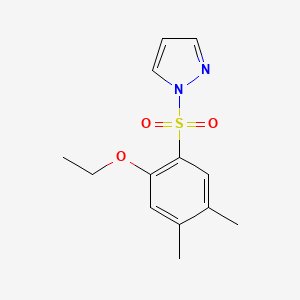
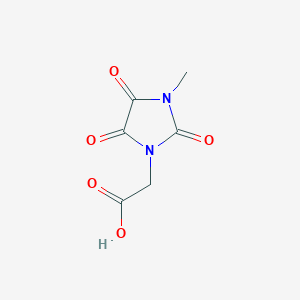

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-hydroxypropyl)oxamide](/img/structure/B2541631.png)

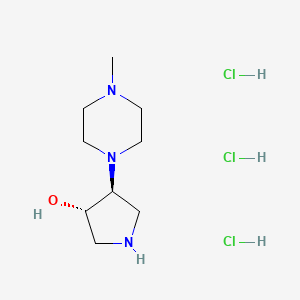
![5-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2541634.png)
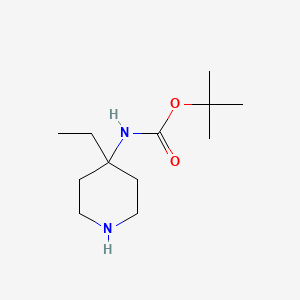
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2541638.png)
![2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde](/img/structure/B2541639.png)
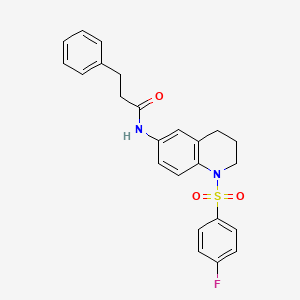
![N-[5,6-dimethyl-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylfuro[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B2541643.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxamide](/img/structure/B2541644.png)
![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2541649.png)